7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline
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Overview
Description
7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline typically involves the reaction of a quinazoline precursor with a fluorinated reagent under specific conditions. Common synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the Povarov imino-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for synthesizing quinazoline derivatives .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable methods such as Microwave-assisted reactions and Metal-catalyzed reactions due to their efficiency and high yield . These methods are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions . Other reagents include halogens for substitution reactions and oxidizing agents for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield quinazoline N-oxides .
Scientific Research Applications
7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline is unique due to its specific fluorine substitution, which can enhance its biological activity and selectivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
7-fluoro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-17-5-4-10(7-17)18-13-11-3-2-9(14)6-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJNVQFFPQTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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